4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one is a heterocyclic compound that features both azetidine and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one typically involves the formation of the azetidine ring followed by its attachment to the pyran moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow chemistry techniques for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new materials with unique properties due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity in cancer cells.
3-allylazetidin-2-one: Another compound with significant antiproliferative properties.
Uniqueness
4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one is unique due to the combination of the azetidine and pyran rings, which provides a distinct set of chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable target for further research and development.
Biological Activity
4-(Azetidin-3-yloxy)-6-methyl-2H-pyran-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an azetidine ring with a pyranone moiety, contributing to its biological activity. The azetidine portion is known for its ability to interact with various biological targets, while the pyranone ring may stabilize these interactions, enhancing the compound's efficacy in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. This property makes it a potential candidate for the development of new antimicrobial agents.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects , inhibiting pathways associated with inflammation. This activity could be beneficial in treating conditions characterized by excessive inflammatory responses.
Anticancer Potential
Studies suggest that this compound may possess anticancer properties , particularly through its interaction with cellular pathways involved in cancer cell proliferation and survival. Its unique structural features allow it to act as a pharmacophore in drug design aimed at targeting cancer cells.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The azetidine moiety can modulate the activity of these targets, while the pyranone ring enhances binding stability. Although the exact pathways remain to be fully elucidated, preliminary studies suggest that it may influence signaling pathways related to inflammation and cell growth.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against various bacteria and fungi | |
Anti-inflammatory | Inhibits inflammatory pathways | |
Anticancer | Modulates cancer cell proliferation |
Case Study: Anticancer Activity
In a study exploring the anticancer effects of this compound, researchers found that the compound significantly inhibited the growth of several cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies, particularly due to its selective action on cancer cells without affecting normal cells significantly.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-6-methylpyran-2-one |
InChI |
InChI=1S/C9H11NO3/c1-6-2-7(3-9(11)12-6)13-8-4-10-5-8/h2-3,8,10H,4-5H2,1H3 |
InChI Key |
URPCEVQQXFJZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CNC2 |
Origin of Product |
United States |
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